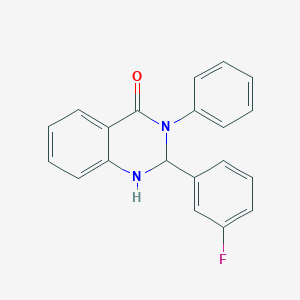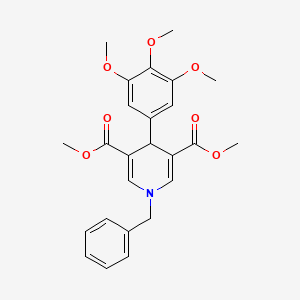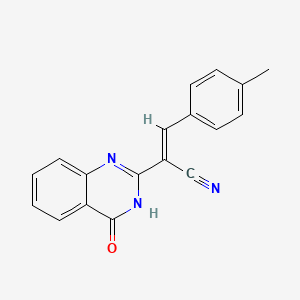![molecular formula C20H11BrCl2N2O2 B11646139 3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11646139.png)
3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with bromine and dichlorophenyl groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzoxazole Core: The initial step involves the cyclization of 2-aminophenol with 3,4-dichlorobenzoic acid under acidic conditions to form the benzoxazole ring.
Bromination: The benzoxazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amidation: The final step involves the reaction of the brominated benzoxazole with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an amine-substituted benzamide, while oxidation might produce a quinone derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The dichlorophenyl group is particularly interesting for its interactions with biological macromolecules.
Medicine
In medicinal chemistry, 3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific proteins makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and dichlorophenyl groups enhance its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3,4-dichlorophenyl)benzamide
- 2-bromo-N-(3,4-dichlorophenyl)benzamide
- 3-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and dichlorophenyl groups provides a unique combination of electronic and steric effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H11BrCl2N2O2 |
|---|---|
Molecular Weight |
462.1 g/mol |
IUPAC Name |
3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H11BrCl2N2O2/c21-13-3-1-2-11(8-13)19(26)24-14-5-7-18-17(10-14)25-20(27-18)12-4-6-15(22)16(23)9-12/h1-10H,(H,24,26) |
InChI Key |
INTQPZRMPQNETG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-methyl-5-[4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11646061.png)
![N-(4-bromophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide (non-preferred name)](/img/structure/B11646070.png)

![1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11646083.png)

![dimethyl 2-[2,2,6,8-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11646096.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B11646097.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B11646112.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B11646125.png)
![Ethyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11646127.png)
![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylcarbamoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11646137.png)
![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}methanone](/img/structure/B11646144.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11646148.png)
